c-Fms-IN-12

描述

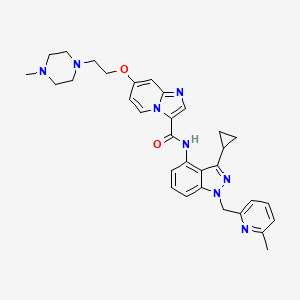

C-Fms-IN-12, also known as Compound 4g, is an FMS kinase inhibitor . It also inhibits c-KIT . It is a potential broad-spectrum anticancer agent against multiple cancer types . It has been found to induce apoptosis in A549 cells .

Molecular Structure Analysis

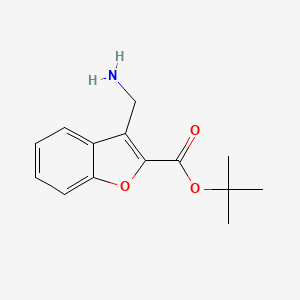

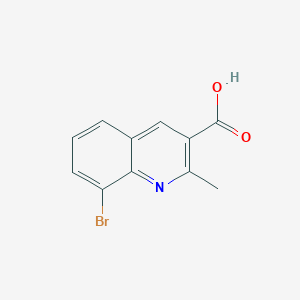

The molecular formula of this compound is C₃₂H₃₆N₈O₂ . Its molecular weight is 564.68 . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 564.68 . Its molecular formula is C₃₂H₃₆N₈O₂ . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .科学研究应用

1. 在巨噬细胞和滋养层细胞谱系中的作用

c-Fms基因编码巨噬细胞集落刺激因子(CSF-1)受体,在巨噬细胞和滋养层细胞谱系中发挥关键作用。其表达具有组织特异性,主要存在于巨噬细胞和滋养层细胞中。有趣的是,滋养层细胞中c-Fms的表达始于包围第一个编码外显子的区域内的多个点。Sasmono等人(2003年)的一项研究使用了一个在c-Fms调控序列控制下表达报告基因的转基因小鼠模型。该模型揭示了c-Fms在各种巨噬细胞群体中的表达,并为单核吞噬细胞的发育和功能提供了见解(Sasmono et al., 2003)。

2. 在肾小球疾病中的抑制

抑制c-Fms,特别是其受体,在治疗肾小球疾病方面具有治疗潜力。韩等人(2011年)的一项研究表明,抑制单核细胞/巨噬细胞特异性表达的c-Fms激酶可以消除新月形抗GBM肾小球肾炎大鼠模型中的巨噬细胞浸润。这种方法有效地逆转了巨噬细胞浸润,并防止了肾小球硬化和其他肾功能障碍的发展,为这类疾病提供了一条新的治疗途径(Han et al., 2011)。

3. c-Fms基因转录机制

c-fms基因的转录调控已被广泛研究,揭示了涉及各种转录因子和染色质重塑的复杂机制。Krysinska等人(2006年)发现,转录因子PU.1对于在髓样细胞中对c-fms的转录启动和发育性上调至关重要。这种两步机制涉及c-fms启动子处的快速染色质重组和在内含子调控元件(FIRE)处全激活的较慢动力学。这些见解对于理解髓样细胞分化中的基因调控具有重要意义(Krysinska et al., 2006)。

4. c-Fms激酶的结构见解

了解c-Fms激酶的结构对于开发靶向治疗至关重要。Walter等人(2007年)研究的自抑制人类c-Fms激酶结构域的晶体结构揭示了近膜(JM)结构域的抑制作用。该结构域结合到ATP结合口袋旁边的一个位点,将激酶锁定在自抑制状态。这种结构见解为开发针对c-Fms激酶的选择性抑制剂奠定了基础,对于治疗各种病理情况,包括癌症和类风湿性关节炎,具有重要意义(Walter et al., 2007)。

作用机制

Target of Action

ARRY-382, also known as c-Fms-IN-12, is a potent, highly specific, small-molecule inhibitor . The primary target of ARRY-382 is the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS . CSF1R is a cell surface receptor belonging to a family of tyrosine kinase receptors . It plays a crucial role in the recruitment and differentiation of tumor-associated macrophages and osteoclasts .

Mode of Action

ARRY-382 (this compound) binds to and inhibits the activity of CSF1R . The binding of ARRY-382 to CSF1R prevents the receptor’s activation and subsequent signaling . This inhibition disrupts the normal functioning of CSF1R, which is essential for the survival, differentiation, recruitment, and polarization of macrophages .

Biochemical Pathways

The inhibition of CSF1R by ARRY-382 (this compound) affects several biochemical pathways. Primarily, it disrupts the CSF1/CSF1R signaling pathway, which is known to regulate both tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . By inhibiting this pathway, ARRY-382 can potentially suppress the anti-tumor immune response, angiogenesis, tumor cell metastasis, and tumor-induced osteolysis .

Pharmacokinetics

The pharmacokinetics of ARRY-382 (this compound) have been studied in a Phase 1 dose-escalation study . Patients received ARRY-382 orally once daily in 28-day cycles . The maximum tolerated dose (MTD) of ARRY-382 was found to be 400 mg once daily . At the MTD, a peak concentration (Cmax) of 3.06 µg/mL was achieved with a trough concentration (Ctrough) greater than 1 µg/mL after repeated dosing . The increases in ARRY-382 exposure were approximately dose-proportional .

Result of Action

The inhibition of CSF1R by ARRY-382 (this compound) has shown to have potential antineoplastic activity . In a Phase 1b/2 study, some patients with advanced solid tumors showed a confirmed partial response after receiving ARRY-382 . The most frequent arry-382–related adverse events were increased transaminases and increased creatine phosphokinase .

属性

IUPAC Name |

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPOTOIJLKDAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide](/img/structure/B2465772.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2465773.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)

![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)

![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)